molecular formula C15H24Cl2N2 B1485297 2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride CAS No. 2098022-57-0

2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride

Cat. No.: B1485297
CAS No.: 2098022-57-0
M. Wt: 303.3 g/mol
InChI Key: PCLCGVYKPAKNAJ-UHFFFAOYSA-N
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Description

2-Benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride is a chemical compound with a complex structure that includes a benzyl group, a methyl group, and an octahydrocyclopenta[c]pyrrol-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride typically involves multiple steps, starting with the formation of the octahydrocyclopenta[c]pyrrol-4-amine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts, solvents, and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, aiding in the construction of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, helping to study receptor-ligand interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Benzylamine

  • N-methylpiperidine

  • Octahydroquinoline derivatives

Properties

IUPAC Name

2-benzyl-N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-16-15-8-7-13-10-17(11-14(13)15)9-12-5-3-2-4-6-12;;/h2-6,13-16H,7-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLCGVYKPAKNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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